Monascuspiloin

Anti-Androgenic Activity Prostate Cancer Receptor Binding

Monascuspiloin (Monascinol) is a non-substitutable yellow azaphilone pigment from citrinin-free Monascus pilosus fermentation. Unlike generic Monascus pigments (monascin, ankaflavin), it uniquely exhibits potent anti-androgenic activity (IC50 7 μM) and dual-pathway modulation—inducing apoptosis via Akt/mTOR inhibition in LNCaP cells and autophagy via AMPK activation in PC-3 cells. Validated in xenograft models and as a radiosensitizer at 25 μM. Produced at titers up to 346 mg/L without mycotoxin co-production. Essential for prostate cancer research, radiotherapy combination studies, and metabolic engineering programs requiring a safer, mechanistically distinct probe. Order now.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
Cat. No. B15542693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonascuspiloin
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16-18,22H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,17+,18+,21-/m1/s1
InChIKeyGNZJIIUXMNGZCY-IRHWDSGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monascuspiloin (Monascinol) Procurement: Overview of a Structurally Defined Monascus pilosus-Derived Yellow Azaphilone Pigment with Antineoplastic Activity


Monascuspiloin (MP), also known as Monascinol, is a yellow azaphilone pigment isolated from Monascus pilosus-fermented rice [1]. It is structurally characterized as an analog of the well-known Monascus pigment monascin, possessing a five-carbon side chain and a hydroxyl group substitution differentiating it from its parent compound [2][3]. The compound has been identified as a major yellow pigment constituent in specific submerged liquid cultures of M. pilosus, demonstrating its potential for scalable production [2]. Monascuspiloin has garnered research interest for its demonstrated anti-androgenic and antineoplastic activities, including the ability to induce apoptosis and autophagy in prostate cancer cells via modulation of key signaling pathways such as Akt/mTOR and AMPK [4].

Monascuspiloin (Monascinol) vs. In-Class Monascus Yellow Pigments: The Critical Distinction of Functional Specificity and Regulatory Safety Profile


Generic substitution among yellow Monascus pigments (MonAzPs) such as monascin and ankaflavin is scientifically unsound due to profound differences in their biological activity profiles, target specificity, and production safety contexts. While monascin and ankaflavin are extensively studied for their PPAR-γ agonism and lipid-lowering effects [1][2], Monascuspiloin exhibits a unique functional signature characterized by potent anti-androgenic activity (IC50 7 μM) and the ability to differentially modulate key oncogenic pathways (Akt/mTOR and AMPK) to induce both apoptosis and autophagy in prostate cancer cells [3]. Crucially, the production of Monascuspiloin is primarily associated with Monascus pilosus strains, which can be cultivated under conditions that yield high pigment titers (up to 346 mg/L) without the co-production of the nephrotoxic mycotoxin citrinin, a significant safety liability in Monascus purpureus-derived products [4][5]. This combination of a distinct biological mechanism, robust in vivo antitumor validation, and a potentially cleaner production profile establishes Monascuspiloin as a non-interchangeable chemical entity for research and development applications.

Quantitative Differentiation of Monascuspiloin (Monascinol) for Scientific Procurement Decisions


Monascuspiloin Exhibits Potent Anti-Androgenic Activity with an IC50 of 7 μM, a Functional Distinction from Its Analog Monascin

Monascuspiloin demonstrates potent anti-androgenic activity with an IC50 of 7 μM . This activity is a key functional differentiator from its structural analog, monascin. While both are yellow Monascus pigments, the literature primarily reports monascin's activity as a PPAR-γ agonist and Nrf2 activator for anti-inflammatory and anti-diabetic effects, with no specific anti-androgenic IC50 reported in the same context [1][2]. This difference likely stems from the structural variation where monascuspiloin possesses a hydroxyl group in place of a carbonyl group found in monascin, altering its molecular interactions with androgen receptors [3]. This quantitative anti-androgenic activity positions Monascuspiloin as the preferred compound for research targeting androgen receptor signaling pathways, where monascin would be an unsuitable substitute.

Anti-Androgenic Activity Prostate Cancer Receptor Binding

Monascuspiloin Displays Dual Cytotoxicity Against Androgen-Dependent (LNCaP, IC50 47 μM) and -Independent (PC-3, IC50 45 μM) Prostate Cancer Cells

Monascuspiloin inhibits the viability of both androgen-dependent LNCaP cells (IC50 = 47 μM) and androgen-independent PC-3 cells (IC50 = 45 μM) . This dual efficacy across prostate cancer subtypes represents a significant advantage over potential alternative therapies or related pigments. In contrast, orange Monascus pigments like rubropunctatin and monaphilols A and C demonstrate higher cytotoxicity (IC50 8–10 μM) against various cancer cell lines but are also known for their instability and potential toxicity, limiting their use as research tools [1]. The consistent IC50 values for Monascuspiloin across two major prostate cancer models suggest a robust and broadly applicable mechanism of action, likely involving its downstream effects on the Akt/mTOR and AMPK pathways, which are implicated in both androgen-dependent and -independent disease progression [2]. This makes it a more valuable and versatile tool for prostate cancer research compared to more toxic or less characterized pigment alternatives.

Cytotoxicity Prostate Cancer Cell Viability

Monascuspiloin (40 and 120 mg/kg) Demonstrates Significant In Vivo Tumor Growth Inhibition in a PC-3 Xenograft Model

In a PC-3 mouse xenograft model, Monascuspiloin administered at doses of 40 mg/kg and 120 mg/kg significantly reduced tumor growth by inducing intratumoral apoptosis and autophagy [1]. This in vivo validation provides a critical translational bridge that is absent for the vast majority of other purified Monascus pigments. While many Monascus pigments, including monascin and ankaflavin, have demonstrated in vitro antioxidant or anti-inflammatory effects, the published literature contains very few reports of purified pigments showing direct, single-agent antitumor efficacy in a human tumor xenograft model [2]. This positions Monascuspiloin as one of the most well-characterized Monascus pigments for in vivo oncology research, offering a proven starting point for further preclinical development that is not available with less-studied alternatives.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Monascuspiloin Enhances Radiation Sensitivity in PC-3 Cells, a Synergistic Effect Not Demonstrated for Monascin or Ankaflavin

Monascuspiloin at a concentration of 25 μM exhibits an additive effect on the reduction in viability of PC-3 cells induced by ionizing radiation (IR) [1]. This radiosensitizing property is mediated through the stimulation of endoplasmic reticulum (ER) stress and the induction of autophagy [1]. In contrast, a review of purified Monascus pigments highlights the antioxidant and anti-inflammatory activities of monascin and ankaflavin, with no mention of any capacity to sensitize cancer cells to radiation [2]. This unique combination effect positions Monascuspiloin as a specific tool for investigating adjuvant therapies for radiotherapy, a research application for which its structural analogs are not suitable substitutes.

Radiosensitization Combination Therapy Prostate Cancer

Monascuspiloin is a Dominant Yellow Pigment Produced by Monascus pilosus Under Conditions That Exclude the Mycotoxin Citrinin

Monascuspiloin has been identified as the dominant yellow pigment produced by Monascus pilosus in submerged liquid culture (SLC), reaching concentrations up to 346 mg/L in optimized media [1]. This is a crucial differentiator from pigments produced by Monascus purpureus, which is known to frequently co-produce the nephrotoxic mycotoxin citrinin alongside pigments [2]. The use of specific M. pilosus strains (e.g., MS-1) that are genetically incapable of producing citrinin offers a significant advantage in terms of product safety and downstream processing, eliminating the need for costly and complex purification steps to remove this contaminant [3]. This ensures a safer and more cost-effective supply chain for Monascuspiloin compared to pigments sourced from citrinin-producing Monascus strains.

Fermentation Citrinin-Free Production Yield

Optimal Research and Development Applications for Monascuspiloin (Monascinol) Based on Validated Differentiation


Prostate Cancer Research: Investigating Androgen Receptor Signaling and Dual-Pathway Apoptosis/Autophagy Induction

For research programs focused on prostate cancer, Monascuspiloin serves as a critical chemical probe. Its dual mechanism of action—inducing apoptosis in LNCaP cells via Akt/mTOR inhibition and promoting autophagy in PC-3 cells via AMPK activation—makes it uniquely suited for dissecting pathway crosstalk in both androgen-dependent and -independent disease states . Its potent anti-androgenic activity (IC50 7 μM) provides a specific tool for interrogating androgen receptor function, which is a therapeutic target of high interest . These combined attributes, validated in both in vitro and in vivo xenograft models, position Monascuspiloin as a foundational compound for preclinical oncology studies where related pigments like monascin or ankaflavin lack this specific mechanistic and efficacy profile [1].

Radiotherapy Adjuvant Studies: Enhancing Radiation Response in Cancer Models

Monascuspiloin is a specialized research reagent for investigations into enhancing the efficacy of radiotherapy. Its demonstrated ability to increase the radiation sensitivity of PC-3 cells at a concentration of 25 μM, working additively with ionizing radiation, provides a quantifiable and reproducible starting point for combination studies [2]. This radiosensitization effect, linked to the induction of ER stress and autophagy, is a distinct functional characteristic not reported for other widely studied yellow Monascus pigments [3]. Researchers aiming to develop novel radio-adjuvant strategies or explore the role of ER stress in radiation response will find Monascuspiloin to be an indispensable and non-substitutable tool.

Natural Product Chemistry and Biosynthetic Pathway Engineering: Sourcing a Citrinin-Free Yellow Pigment

Monascuspiloin is a high-value target for research in fungal natural product chemistry and metabolic engineering. Its production by citrinin-free strains of Monascus pilosus addresses a major bottleneck in the commercialization of Monascus pigments: the co-occurrence of the mycotoxin citrinin [4]. Furthermore, the identification of Monascuspiloin as the dominant pigment under specific submerged culture conditions (up to 346 mg/L) provides a defined platform for optimizing yields and studying the regulatory networks governing secondary metabolism in M. pilosus [5]. For research on bioprocess development, pigment biosynthesis, or the creation of safe, naturally-derived colorants, Monascuspiloin offers a well-characterized and safer alternative to pigments from citrinin-producing Monascus purpureus.

Alcoholic Liver Disease Research: Investigating Gut-Liver Axis Modulation

While its antineoplastic activity is the most extensively validated, Monascuspiloin has also demonstrated potential in mitigating alcoholic liver injury by modulating the intestinal microbiome and hepatic metabolic pathways [6]. This emerging application area provides a secondary research avenue, particularly for investigators interested in the gut-liver axis. Studies have shown that Monascuspiloin can improve lipid metabolism and liver function in mouse models of excessive alcohol consumption, reducing markers of oxidative stress like MDA and enhancing antioxidant enzymes (CAT, SOD, GSH) [7]. This hepatoprotective profile, distinct from the primary PPAR-γ-centric activity of monascin, offers a complementary tool for exploring new therapeutic angles in liver disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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